2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
Description
Properties
Molecular Formula |
C23H18ClN3O2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H18ClN3O2/c24-17-8-6-16(7-9-17)20-13-26-23(25)27-22(20)19-11-10-18(12-21(19)28)29-14-15-4-2-1-3-5-15/h1-13,28H,14H2,(H2,25,26,27) |
InChI Key |
BRNLNDYPELELRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Benzyloxy)phenol
The benzyloxy group is introduced early to protect the phenolic hydroxyl group. A typical procedure involves:
-
Reagents : Resorcinol (1,3-dihydroxybenzene), benzyl bromide, potassium carbonate (K₂CO₃).
-
Conditions : Anhydrous DMF, 80–100°C, 6–8 hours under nitrogen.
-
Mechanism : Nucleophilic substitution where the phenoxide ion attacks benzyl bromide.
Pyrimidine Ring Formation
The pyrimidine core is synthesized via cyclocondensation of a β-keto ester derivative with guanidine:
-
Reagents : Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, guanidine hydrochloride.
-
Conditions : Reflux in ethanol with sodium ethoxide (NaOEt) as a base.
-
Mechanism : Base-catalyzed cyclization forms the pyrimidine ring, with the 4-chlorophenyl group incorporated at position 5.
Key Modification :
Coupling of Pyrimidine and Benzyloxy-phenol
The final step involves linking the pyrimidine to the benzyloxy-phenol via nucleophilic aromatic substitution (SNAr):
-
Reagents : 4-Chloro-2-amino-5-(4-chlorophenyl)pyrimidine, 5-(benzyloxy)phenol.
-
Conditions : DMF, potassium tert-butoxide (t-BuOK), 110°C, 12 hours.
-
Mechanism : Deprotonation of the phenol forms a phenoxide ion, which displaces the chloride at position 4 of the pyrimidine.
Yield : 70–78% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, DMSO, THF, Ethanol | DMF | +15% |
| Base | K₂CO₃, NaH, t-BuOK | t-BuOK | +20% |
| Temperature | 80°C, 100°C, 120°C | 110°C | +12% |
Catalytic systems like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction rates in solvent-free conditions.
Analytical Characterization
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂Ph).
-
IR : Peaks at 3340 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N pyrimidine).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction times | 75 |
| Multi-component | One-pot synthesis | Requires excess reagents | 68 |
| Stepwise coupling | Better intermediate control | Multiple purification steps | 82 |
The stepwise coupling method is preferred for industrial scalability due to reproducible yields.
Challenges and Solutions
-
Byproduct Formation : Competing reactions at the pyrimidine’s position 6 are mitigated using bulky bases like t-BuOK.
-
Deprotection Risks : The benzyl group remains stable under SNAr conditions but requires hydrogenolysis for downstream modifications.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol exhibit significant anticancer properties. A notable study demonstrated that derivatives of pyrimidine can induce apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Case Study: In Vitro Anticancer Screening
A series of experiments evaluated the compound's efficacy against various cancer cell lines, including breast and lung cancer models. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties against bacterial and fungal strains. A study highlighted that compounds with similar structural motifs exhibited activity comparable to established antibiotics .
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Acetylcholinesterase Inhibition
Given the relevance of acetylcholinesterase in neurodegenerative diseases like Alzheimer's, the compound's potential as an acetylcholinesterase inhibitor has been explored. Preliminary findings suggest it may enhance cognitive function by increasing acetylcholine levels in the brain .
Serine Protease Inhibition
The compound has also been investigated for its role as a serine protease inhibitor. Serine proteases play critical roles in various physiological processes, including digestion and immune response. The inhibition of these enzymes can lead to therapeutic benefits in conditions such as inflammation and cancer .
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 2-amino-pyrimidine derivatives with varying aryl substituents. Key analogues include:
Key Observations:
- Substituent Bulk and Lipophilicity: The 4-chlorophenyl group in the target compound increases lipophilicity (XLogP3 = 5.2) compared to AP-4-Me-Ph (XLogP3 = 4.5) and AP-3-OMe-Ph (XLogP3 = 3.9). This may enhance membrane permeability but reduce aqueous solubility .
- Benzyloxy vs.
- Electron-Withdrawing vs. Donating Groups: The 4-chloro substituent (electron-withdrawing) may enhance π-stacking interactions in protein binding compared to the electron-donating methoxy group in AP-3-OMe-Ph .
Research Tools and Methodologies
Biological Activity
The compound 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol is a complex organic molecule that presents significant potential for biological applications, particularly in medicinal chemistry. Its structural characteristics allow it to interact with various biological systems, leading to diverse pharmacological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Characteristics
- Molecular Formula : C26H25ClN3O3
- Molecular Weight : Approximately 450.95 g/mol
The compound features a pyrimidine ring substituted with an amino group and a chlorophenyl group, alongside a phenolic moiety with a benzyloxy substituent. This unique structure is crucial for its biological interactions.
The mechanism of action of this compound involves its binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, affecting various biological pathways. The precise mechanisms depend on the specific biological context in which the compound is used.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this one may inhibit viral replication through their interaction with viral enzymes or proteins. For instance, certain pyrimidine derivatives have shown promise as antiviral agents against various viruses by disrupting their life cycles .
- Antitumor Properties : The compound's structural features may contribute to its potential as an anticancer agent. Compounds with similar structures have been reported to exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and inhibiting tumor growth .
- Enzyme Inhibition : It has been observed that derivatives of this compound can inhibit key enzymes involved in disease processes, such as acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study evaluating the antiviral efficacy of similar pyrimidine derivatives found that certain substitutions significantly enhanced their inhibitory activity against viral replication in cell cultures .
- In another investigation, derivatives were tested for their anticancer effects against various human cancer cell lines. Results indicated that specific structural modifications led to increased cytotoxicity, highlighting the importance of chemical structure in determining biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C24H18Cl3N3O2 | Antitumor, Antiviral |
| Compound B | C26H25N3O4 | Enzyme inhibition |
| Compound C | C22H20ClN3O3 | Antibacterial |
This table illustrates how variations in molecular structure can influence the biological activities of related compounds.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol, and what yields are typical?
Answer:
The synthesis of pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or condensation reactions. For example, analogous compounds (e.g., 2-Amino-5-[(2-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one) were synthesized via thioether formation between pyrimidine precursors and arylthiols, achieving yields of 72–96% . Key steps include:
Core pyrimidine formation : Use of 2-amino-4-chloropyrimidine intermediates.
Functionalization : Coupling with 4-chlorophenyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Benzyloxy introduction : Alkylation of phenolic hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Tips :
- Purify intermediates via column chromatography (hexane/acetone gradients).
- Monitor reaction progress using TLC or HPLC.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Robust characterization requires a combination of techniques:
- 1H NMR : Confirms substituent integration and spatial arrangement (e.g., benzyloxy protons at δ 5.0–5.2 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between pyrimidine and aryl groups) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced: How can X-ray crystallography resolve structural ambiguities in pyrimidine derivatives?
Answer:
X-ray crystallography provides atomic-level insights:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) stabilize conformation .
- Dihedral Angles : Measures planarity between pyrimidine and substituents (e.g., 12.8° twist in phenyl groups affecting π-π stacking) .
- Disorder Analysis : Identifies dynamic structural fluctuations (e.g., solvent molecules in crystal lattice) .
Methodology : - Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Use SHELXTL for structure refinement .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Computational approaches include:
- Molecular Docking : Screens against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Validate with experimental IC₅₀ values .
- QSAR Models : Relate substituent electronegativity (e.g., 4-chlorophenyl) to activity trends. Use descriptors like LogP and polar surface area .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Case Study : Analogous compounds showed antifungal activity correlated with trifluoromethyl groups’ electronegativity .
Advanced: How should researchers resolve contradictory biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities (e.g., <95%) may skew assays. Re-characterize batches via NMR/HRMS .
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines. Standardize protocols (e.g., NIH/3T3 vs. HEK293) .
- Metabolic Stability : Check for metabolite interference using LC-MS/MS .
Example : Oxidation of 4-chlorophenyl groups may yield inactive carboxylic acids under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
